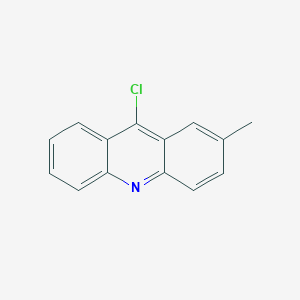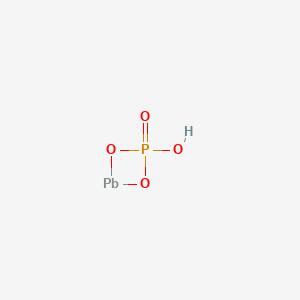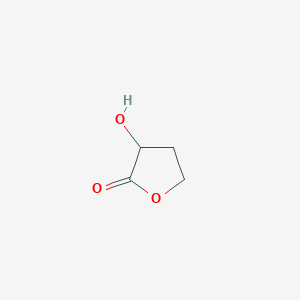
Oleyl linoleate
Descripción general
Descripción
Oleyl linoleate is a wax ester formed from oleyl alcohol and linoleic acid. It is a naturally occurring compound found in various plant oils and is known for its emollient properties. The compound is characterized by its long hydrocarbon chains, which contribute to its hydrophobic nature and its ability to form a protective barrier on the skin.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Oleyl linoleate is primarily synthesized through an esterification reaction between oleyl alcohol and linoleic acid. The reaction typically involves heating the reactants in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to promote the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reactants are heated in large reactors, and the reaction is often carried out under reduced pressure to facilitate the removal of water formed during the reaction. The product is then purified through distillation or crystallization to obtain high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions: Oleyl linoleate undergoes various chemical reactions, including:
Oxidation: The double bonds in the linoleate moiety can undergo oxidation, leading to the formation of hydroperoxides and other oxidative degradation products.
Hydrogenation: The double bonds can be hydrogenated to form saturated esters.
Transesterification: this compound can undergo transesterification reactions with other alcohols or acids to form different esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Hydrogenation: Catalysts such as palladium or nickel are used, and the reaction is carried out under hydrogen gas at elevated pressures.
Transesterification: Catalysts such as sodium methoxide or potassium hydroxide are used, and the reaction is carried out under reflux conditions.
Major Products Formed:
Oxidation: Hydroperoxides, aldehydes, and ketones.
Hydrogenation: Saturated esters.
Transesterification: Various esters depending on the alcohol or acid used
Aplicaciones Científicas De Investigación
Oleyl linoleate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of esterification and transesterification reactions.
Biology: this compound is studied for its role in cell membrane structure and function, as well as its effects on lipid metabolism.
Medicine: It is investigated for its potential use in drug delivery systems due to its ability to enhance the permeability of active pharmaceutical ingredients through the skin.
Industry: this compound is used in the formulation of cosmetics and personal care products due to its emollient properties.
Mecanismo De Acción
The mechanism of action of oleyl linoleate involves its interaction with cell membranes and lipid bilayers. The compound integrates into the lipid bilayer, enhancing membrane fluidity and permeability. This property makes it useful in drug delivery systems, where it can facilitate the transport of active ingredients across the skin barrier. Additionally, this compound can modulate lipid metabolism by influencing the activity of enzymes involved in fatty acid synthesis and degradation .
Comparación Con Compuestos Similares
Oleyl oleate: Another wax ester formed from oleyl alcohol and oleic acid. It has similar emollient properties but differs in its fatty acid composition.
Linoleyl linoleate: Formed from linoleyl alcohol and linoleic acid, this compound has a higher degree of unsaturation compared to this compound.
Methyl linoleate: An ester formed from methanol and linoleic acid.
Uniqueness of this compound: this compound is unique due to its specific combination of oleyl alcohol and linoleic acid, which imparts distinct physical and chemical properties. Its ability to enhance membrane permeability and its emollient properties make it particularly valuable in cosmetic and pharmaceutical applications.
Propiedades
IUPAC Name |
octadec-9-enyl octadeca-9,12-dienoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H66O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-38-36(37)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h12,14,17-20H,3-11,13,15-16,21-35H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCWKYEAMGMQHRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCOC(=O)CCCCCCCC=CCC=CCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H66O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17673-59-5 | |
| Record name | (9Z)-9-Octadecen-1-yl (9Z,12Z)-9,12-octadecadienoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17673-59-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the optimal conditions for synthesizing oleyl linoleate using lipases?
A1: Research indicates that lipase-catalyzed synthesis of this compound is significantly influenced by reaction conditions. Studies have shown optimal yields using Lipozyme IM at temperatures between 40-50°C [] and a reaction time of 5-7 hours when using palm oil as a substrate []. Cyclohexane was identified as a superior solvent compared to others like dimethylsulfoxide []. The molar ratio of substrates (alcohol:oil) also plays a crucial role, with a 3:1 ratio proving optimal in several studies [].
Q2: How does response surface methodology (RSM) contribute to optimizing this compound synthesis?
A2: RSM offers a statistical approach to optimize complex reactions like this compound synthesis. By employing a central composite rotatable design (CCRD), researchers can effectively evaluate the interaction of multiple variables such as temperature, reaction time, enzyme quantity, and substrate molar ratio []. This method helps determine the optimal conditions for maximizing this compound yield, as demonstrated in studies utilizing palm oil and palm kernel oil [].
Q3: What are the potential applications of this compound in cosmeceuticals?
A3: this compound derived from red pitaya seed oil, synthesized using immobilized lipase (Lipozyme RM IM), has shown promising potential in cosmeceutical applications []. The synthesized esters, including this compound, displayed no skin irritancy and exhibited favorable physicochemical properties, suggesting their suitability as cosmeceutical ingredients [].
Q4: What is the composition of this compound synthesized from different palm oil fractions?
A4: The composition of this compound synthesized from palm oil fractions varies depending on the specific fraction used. For instance, this compound derived from palm oil primarily consists of oleyl oleate, oleyl palmitate, and this compound, while that from palm kernel oil contains higher amounts of oleyl laurate, oleyl myristate, and oleyl caprylate []. This difference in composition can influence the physicochemical properties and potential applications of the synthesized this compound.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,6-Dichlorobenzo[d]isoxazole](/img/structure/B103352.png)







![2-Chloro-7-nitro-1H-benzo[d]imidazole](/img/structure/B103370.png)




